N-(4-methoxyphenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxyphenyl group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea to produce the thiazolidinone ring. The final step involves the acylation of the thiazolidinone intermediate with acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-methoxyphenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide: Unique due to its specific structure and combination of functional groups.
N-(4-methoxyphenyl)acetamide: Lacks the thiazolidinone ring, resulting in different biological activities.
2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidine: Similar structure but lacks the acetamide group.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazolidinone ring, methoxyphenyl group, and acetamide moiety, which confer specific chemical and biological properties that are not present in similar compounds .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-15-14-17(2)13(19)11(21-14)8-12(18)16-9-4-6-10(20-3)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRSXOWECODOSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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